![molecular formula C9H5NS B1266706 Benzo[b]thiophene-2-carbonitrile CAS No. 55219-11-9](/img/structure/B1266706.png)

Benzo[b]thiophene-2-carbonitrile

Descripción general

Descripción

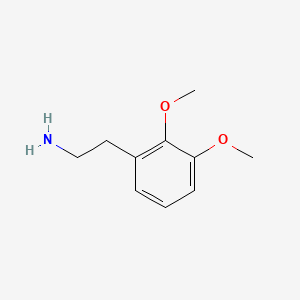

Benzo[b]thiophene-2-carbonitrile is a heterocyclic compound with the empirical formula C9H5NS . It is also known by the synonyms 2-Cyanobenzothiophene and Thianaphthene-2-carbonitrile . It is a useful starter in benzothiophene chemistry .

Synthesis Analysis

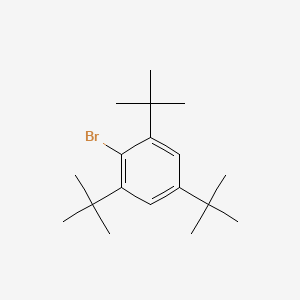

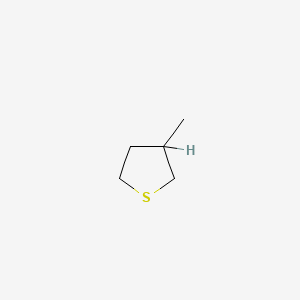

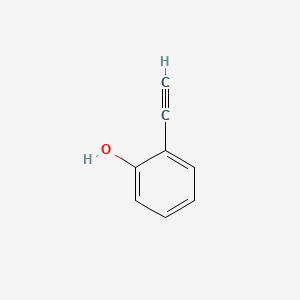

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carbonitrile consists of a five-membered ring made up of one sulfur as a heteroatom . The structure also includes a nitrile group attached to the second carbon of the benzothiophene ring .

Chemical Reactions Analysis

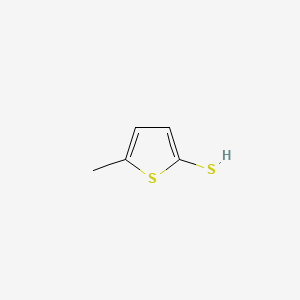

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carbonitrile has a molecular weight of 159.21 . It is a solid at room temperature with a boiling point of 140 °C/0.5 mmHg and a melting point of 24-28 °C . Its SMILES string is N#Cc1cc2ccccc2s1 .

Aplicaciones Científicas De Investigación

Organic Semiconductors

Benzo[b]thiophene-2-carbonitrile: derivatives are pivotal in the development of organic semiconductors. These compounds are integral to the advancement of organic field-effect transistors (OFETs) due to their excellent charge transport properties. The thiophene ring’s sulfur atom contributes to the semiconductor’s ability to conduct electricity, making it suitable for use in electronic devices .

OLED Fabrication

The unique electronic properties of Benzo[b]thiophene-2-carbonitrile make it a valuable component in the fabrication of organic light-emitting diodes (OLEDs). Its incorporation into OLED structures can enhance the efficiency and longevity of these devices, which are used in a variety of display technologies .

Anticancer Agents

Thiophene derivatives, including Benzo[b]thiophene-2-carbonitrile , have shown potential as anticancer agents. Their ability to interfere with various biological pathways makes them candidates for drug development and therapeutic applications in oncology .

Anti-inflammatory Medications

The anti-inflammatory properties of thiophene compounds are well-documentedBenzo[b]thiophene-2-carbonitrile can be utilized to synthesize drugs that reduce inflammation, potentially aiding in the treatment of diseases such as arthritis .

Antimicrobial Activity

Benzo[b]thiophene-2-carbonitrile: has been identified as a core structure in the synthesis of compounds with antimicrobial properties. These compounds can be effective against a range of bacterial and fungal pathogens, highlighting their importance in the development of new antibiotics .

STING Agonists in Immunotherapy

Recent research has explored the use of Benzo[b]thiophene-2-carbonitrile derivatives as STING agonists. These compounds can activate the STING pathway, which plays a crucial role in the innate immune response, particularly in antitumor immunity. By modulating this pathway, these derivatives hold promise for use in immunotherapeutic strategies .

Mecanismo De Acción

Target of Action

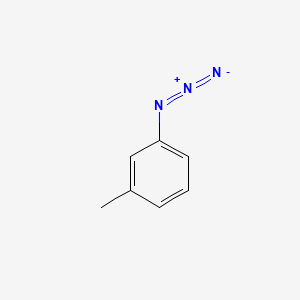

Benzo[b]thiophene-2-carbonitrile primarily targets the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is produced mainly in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, including Benzo[b]thiophene-2-carbonitrile, STING triggers the IRF and NF-κB pathways . The compound forms two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction with the CDN-binding domain of the STING protein . This interaction leads to a conformational change in the STING protein, activating it .

Pharmacokinetics

Benzo[b]thiophene-2-carbonitrile exhibits high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.99 (iLOGP), 2.99 (XLOGP3), 2.77 (WLOGP), 1.81 (MLOGP), and 3.63 (SILICOS-IT), with a consensus Log Po/w of 2.64 .

Safety and Hazards

Benzo[b]thiophene-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if you feel unwell or if eye irritation persists .

Direcciones Futuras

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of Benzo[b]thiophene-2-carbonitrile could involve further exploration of its potential applications in these areas.

Propiedades

IUPAC Name |

1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYHXESNWFYTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073555 | |

| Record name | Benzo[b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55219-11-9 | |

| Record name | Benzo(b)thiophene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(b)thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

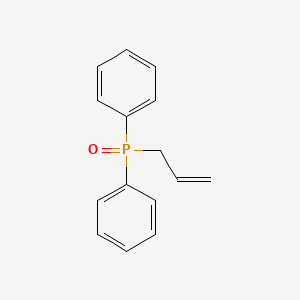

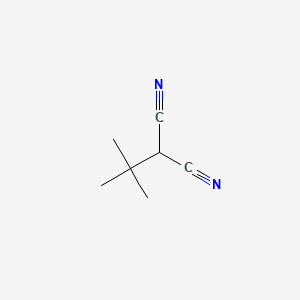

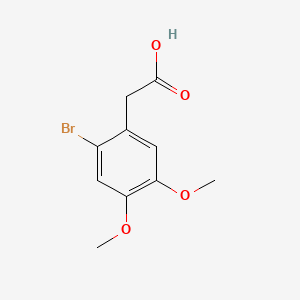

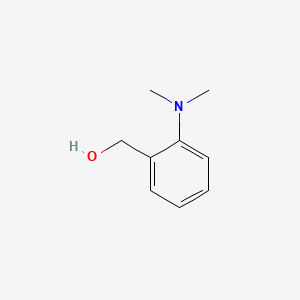

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

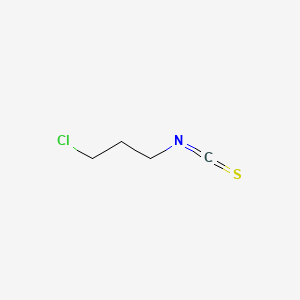

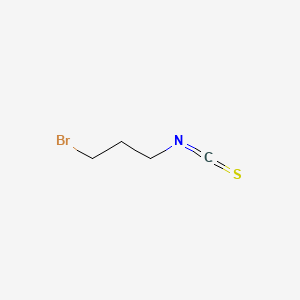

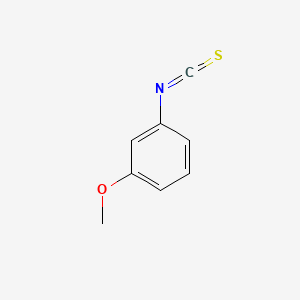

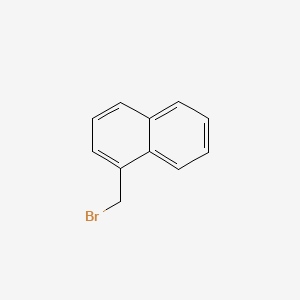

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.